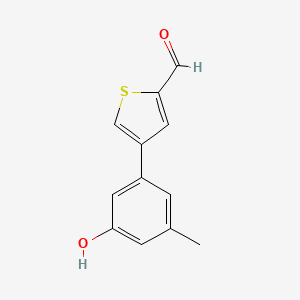
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% (4-FHP) is a synthetic phenol compound that has been used in scientific research for a variety of purposes. It is a small molecule with a molecular weight of 214.2 g/mol and is soluble in water and ethanol. 4-FHP has been used for its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes and proteins. It has also been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been used in scientific research for a variety of purposes. It has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes and proteins. It has been used to study the effects of oxidative stress on cells, as well as its potential therapeutic applications in the treatment of cancer and other diseases. It has also been used to study the effects of hypoxia on cells and to study the effects of environmental pollutants on cells.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is not yet fully understood. It is believed to act by modulating the activity of enzymes and proteins, as well as by inhibiting the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as an antioxidant by scavenging free radicals and by reducing oxidative damage to cells.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to reduce oxidative damage to cells. It has also been shown to reduce inflammation, to modulate the activity of the immune system, and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a small molecule with a molecular weight of 214.2 g/mol, making it easy to handle and store. It is also soluble in water and ethanol, making it easy to dissolve and work with. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of oxidative stress on cells, as well as its potential therapeutic applications in the treatment of cancer and other diseases.
One limitation of 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is that it is not yet fully understood how it works. Additionally, it is not known whether it is safe for long-term use in humans, as it has not been studied extensively in humans.
Direcciones Futuras
Future research on 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% should focus on further understanding its mechanism of action, as well as its safety and efficacy for long-term use in humans. Additionally, further research should be conducted to determine its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research should be conducted to determine its potential use in the treatment of oxidative stress and inflammation. Finally, further research should be conducted to determine its potential use in the treatment of environmental pollutants and hypoxia.
Métodos De Síntesis
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-5-hydroxybenzaldehyde with 2-methyl-1-phenyl-1-propanol in the presence of p-toluenesulfonic acid (PTSA) in ethanol at room temperature. The reaction yields 4-(3-fluoro-5-hydroxyphenyl)-2-methylphenol as the main product. The second step involves the reaction of 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% with sodium hydroxide in ethanol at room temperature. This reaction yields 4-(3-fluoro-5-hydroxyphenyl)-2-methylphenol-Na as the main product.
Propiedades
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXYLNVYYZNEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683757 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-80-8 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














